Cas no 79-02-7 (Acetaldehyde,2,2-dichloro-)

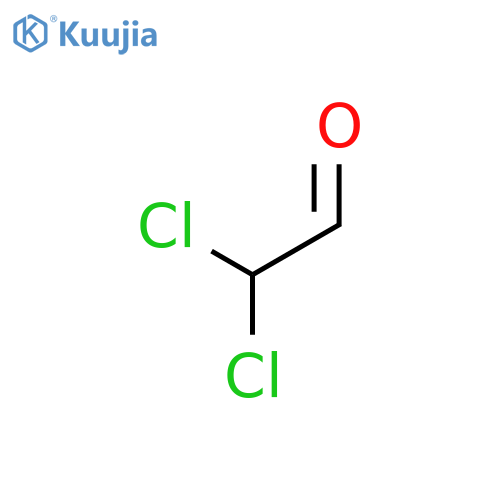

Acetaldehyde,2,2-dichloro- structure

商品名:Acetaldehyde,2,2-dichloro-

Acetaldehyde,2,2-dichloro- 化学的及び物理的性質

名前と識別子

-

- Acetaldehyde,2,2-dichloro-

- DICHLOROACETALDEHYDE

- 1,1-dichloroacetaldehyde

- Acetaldehyde,2,2-dichloro

- Acetaldehyde,dichloro

- CHCl2CHO

- Dichlor-acetaldehyd

- Dichloroacetaldehyd

- dichloroethanal

- 2,2-dichloroacetaldehyde

- alpha,alpha-dichloroacetaldehyde

- chloroaldehyde

- dichloro-2,2 acetaldehyde

- dichloro-acetaldehyde

- FT-0624696

- D0312

- .alpha.,.alpha.-Dichloroacetaldehyde

- NSC 5207

- Acetaldehyde, 2,2-dichloro-

- DICHLOROACETALDEHYDE, 2,2-

- 9GT3DHH725

- NSC5207

- CHEBI:34214

- NS00005907

- NSC-5207

- Chloraldehyde

- DICHLOROACETALDEHYDE [HSDB]

- SCHEMBL365239

- BRN 1739030

- NWQWQKUXRJYXFH-UHFFFAOYSA-

- Acetaldehyde, dichloro-

- AKOS006281193

- UNII-9GT3DHH725

- CCRIS 5387

- 79-02-7

- InChI=1/C2H2Cl2O/c3-2(4)1-5/h1-2H

- HSDB 5226

- 4-01-00-03140 (Beilstein Handbook Reference)

- Q16661162

- DTXSID3021560

- D89627

- EINECS 201-169-5

- Acetaldehyde,dichloro-

-

- MDL: MFCD00059818

- インチ: 1S/C2H2Cl2O/c3-2(4)1-5/h1-2H

- InChIKey: NWQWQKUXRJYXFH-UHFFFAOYSA-N

- ほほえんだ: C(=O)C(Cl)Cl

計算された属性

- せいみつぶんしりょう: 111.94800

- どういたいしつりょう: 111.9482701g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 5

- 回転可能化学結合数: 1

- 複雑さ: 34.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

- 密度みつど: 1.4330

- ゆうかいてん: -50.15°C

- ふってん: 90.55°C

- 屈折率: 1.4530 (estimate)

- PSA: 17.07000

- LogP: 0.98900

Acetaldehyde,2,2-dichloro- セキュリティ情報

- 危険物輸送番号:UN 1992

- 包装グループ:III

- 包装等級:III

- 危険レベル:3.2

- セキュリティ用語:3.2

- 危険レベル:3.2

- 包装カテゴリ:III

Acetaldehyde,2,2-dichloro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AH51471-1g |

DICHLOROACETALDEHYDE |

79-02-7 | 95% | 1g |

$119.00 | 2024-04-19 | |

| 1PlusChem | 1P00G4GF-1g |

DICHLOROACETALDEHYDE |

79-02-7 | 95% | 1g |

$138.00 | 2024-04-21 |

Acetaldehyde,2,2-dichloro- 関連文献

-

1. 329. The β-phenylserine series. Part IVErnst D. Bergmann,H. Resnick J. Chem. Soc. 1956 1662

-

Min Xue,Jingyao Shen,Dan Wang,Lei Yin,Xiaolei Zhuang,Zihui Meng Anal. Methods 2015 7 2420

-

J. T. Hughes Analyst 1963 88 318

-

4. CCCCXXXI.—The condensation of dichloroacetaldehyde with phenolsFrederick Daniel Chattaway,Alexander Allan Morris J. Chem. Soc. 1928 3241

-

5. Addition and cycloaddition reactions of β-chloroazo-olefinsThomas L. Gilchrist,John A. Stevens,Brian Parton J. Chem. Soc. Perkin Trans. 1 1985 1741

79-02-7 (Acetaldehyde,2,2-dichloro-) 関連製品

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 61389-26-2(Lignoceric Acid-d4)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 624-75-9(Iodoacetonitrile)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:79-02-7)Dichloroacetaldehyde Hydrate

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ